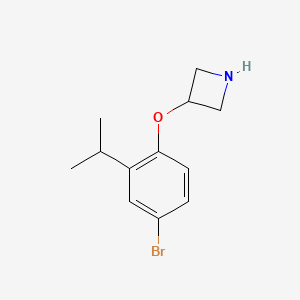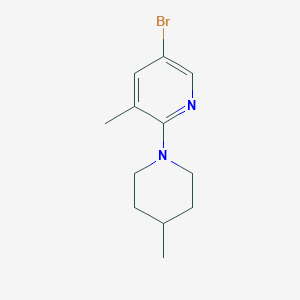
5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine
Overview
Description
“5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine” is a chemical compound with the molecular formula C12H17BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of pyridine derivatives has been widely studied. For instance, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) has been reported, which could potentially be adapted for the synthesis of "this compound" . Another study reported the catalytic protodeboronation of alkyl boronic esters, which could also be relevant .Chemical Reactions Analysis
The bromination of pyridine derivatives is a key reaction in the synthesis of many compounds . The reaction mechanism of the bromination of MPE was found to be a typical reaction initiated by free radicals .Scientific Research Applications
Efficient Synthesis of Novel Pyridine-Based Derivatives
A study detailed the synthesis of novel pyridine derivatives via a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives exhibited varying biological activities, including anti-thrombolytic and biofilm inhibition activities. Density functional theory (DFT) studies on these compounds shed light on their potential as chiral dopants for liquid crystals, offering insight into their reactivity and electronic properties (Ahmad et al., 2017).
Electrophilic Reactivity and Photophysical Performance
Another research explored heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, focusing on their photophysical and electrochemical properties. The study highlighted the importance of the ancillary tetrazolate ligand in color tuning for potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Molecular Dynamics and Proton Transfer Mechanisms
Proton Transfer in Pyrazol-Pyridine Derivatives
Research on pyrazol-pyridine derivatives uncovered their ability to undergo multiple types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. This study contributes to the understanding of molecular dynamics and the photophysics of these compounds (Vetokhina et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine involves its interaction with its targets through a series of chemical reactions. In the case of Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of these reactions involve the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst .
Properties
IUPAC Name |
5-bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-10(2)7-11(13)8-14-12/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQGKDNCPZYXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)
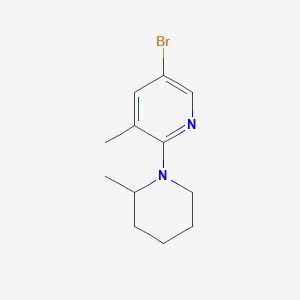
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)
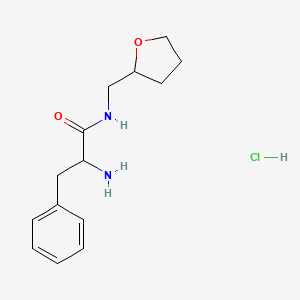
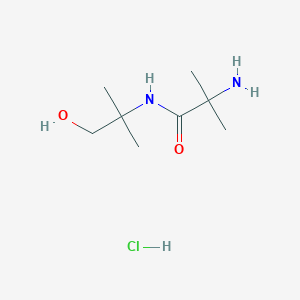
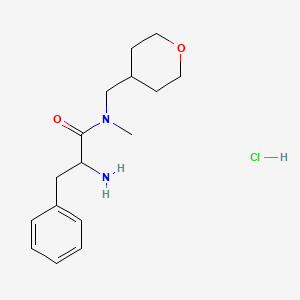
![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)
![3-[(3-Bromobenzyl)oxy]azetidine](/img/structure/B1525191.png)

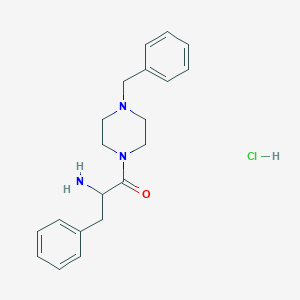
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)
